tert-butyl N-(1,3-oxazol-2-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazol-2-yl-carbamic acid tert-butyl ester typically involves the reaction of oxazole derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of oxazol-2-yl-carbamic acid tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1,3-oxazol-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with aldehyde or carboxylic acid groups, while reduction can produce alcohols .
Scientific Research Applications
tert-butyl N-(1,3-oxazol-2-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazol-2-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-oxazol-2-yl)-carbamic acid tert-butyl ester: This compound has a similar structure but with a bromine atom at the 5-position of the oxazole ring.
tert-Butyl oxazol-2-ylcarbamate: Another similar compound with slight variations in the functional groups.
Uniqueness
tert-butyl N-(1,3-oxazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
tert-butyl N-(1,3-oxazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-9-4-5-12-6/h4-5H,1-3H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROIRWYICUEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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